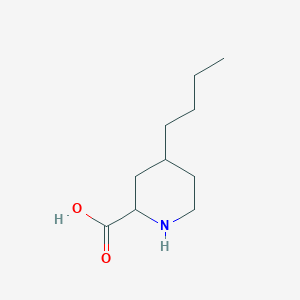

4-Butylpiperidine-2-carboxylic acid

Description

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

4-butylpiperidine-2-carboxylic acid |

InChI |

InChI=1S/C10H19NO2/c1-2-3-4-8-5-6-11-9(7-8)10(12)13/h8-9,11H,2-7H2,1H3,(H,12,13) |

InChI Key |

YJGGBMKCNMLJBD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1CCNC(C1)C(=O)O |

Origin of Product |

United States |

The Significance of Piperidine 2 Carboxylic Acid Scaffolds in Organic and Medicinal Chemistry

The piperidine (B6355638) moiety is a prevalent structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. lifechemicals.com Its non-planar, three-dimensional structure provides a distinct advantage over flat aromatic rings by enabling more specific and complex interactions with biological targets. lifechemicals.com This "3D shape" is a key feature that medicinal chemists leverage to design potent and selective drugs. lifechemicals.com

Piperidine-2-carboxylic acid, also known as pipecolic acid, and its derivatives are of particular interest due to their inherent chirality and the presence of two functional groups—a secondary amine and a carboxylic acid. This bifunctionality allows for diverse chemical modifications, making them versatile building blocks in organic synthesis. researchgate.net These scaffolds are integral to the synthesis of a wide range of compounds, including those with antibacterial, anesthetic, anti-allergic, cardiovascular, and antipsychotic properties. lifechemicals.com

The constrained cyclic structure of the piperidine ring limits the number of rotatable bonds, which can lead to improved binding affinity and metabolic stability in drug candidates. lifechemicals.com The ability to introduce substituents at various positions on the piperidine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity, polarity, and basicity, which are crucial for its pharmacokinetic and pharmacodynamic profile.

The Academic Context and Research Trajectory of 4 Butylpiperidine 2 Carboxylic Acid Analogs

Stereoselective and Enantioselective Synthesis

The creation of specific stereoisomers of this compound is paramount for its application in pharmaceuticals and other bioactive contexts. Modern synthetic chemistry offers several powerful approaches to achieve high levels of stereocontrol.

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are instrumental in stereoselective synthesis, guiding the formation of a desired stereoisomer. wikipedia.orgsigmaaldrich.comresearchgate.net These temporary chiral partners are covalently attached to an achiral substrate, directing subsequent reactions to occur in a stereoselective manner. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

A prominent example of this strategy involves the use of pseudoephedrine as a chiral auxiliary. nih.gov In a typical sequence, a carboxylic acid is converted to an amide with pseudoephenamine. The resulting amide enolate can then undergo diastereoselective alkylation. For instance, the enolate of an α,β-unsaturated pseudoephenamine amide can undergo conjugate addition followed by alkylation to introduce substituents at the 4-position of a piperidine precursor with high diastereoselectivity. nih.gov Another well-established class of chiral auxiliaries are oxazolidinones, popularized by David A. Evans. wikipedia.orgwilliams.edu These can be acylated and then undergo diastereoselective alkylation, providing a reliable route to chiral carboxylic acids after cleavage of the auxiliary. williams.edu

While specific examples for the direct synthesis of this compound using this method are not extensively documented, the general applicability of chiral auxiliaries like pseudoephenamine and oxazolidinones for the synthesis of α-substituted and α,α-disubstituted carboxylic acids is well-established, with diastereomeric ratios often exceeding 98:2. nih.govwilliams.edu

Table 1: Representative Diastereoselective Alkylation using Chiral Auxiliaries

| Chiral Auxiliary | Reaction Type | Substrate | Product | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| Pseudoephenamine | Conjugate Addition-Alkylation | α-Alkyl-α,β-unsaturated amide | α,β-Disubstituted amide | >95:5 | nih.gov |

| (4R,5S)-4-Benzyl-2-oxazolidinone | Alkylation | N-Propionyl oxazolidinone | N-Allyl-N-propionyl oxazolidinone | 98:2 | williams.edu |

Asymmetric Catalysis (e.g., Transition Metal-Catalyzed Hydrogenation)

Asymmetric catalysis offers an elegant and atom-economical approach to enantiomerically enriched piperidines through the hydrogenation of pyridine precursors. ekb.eg This method avoids the need for stoichiometric chiral auxiliaries. For instance, the hydrogenation of disubstituted pyridines can lead to cis-piperidines with high diastereoselectivity. rsc.org Subsequent N-protection and base-mediated epimerization can then yield the corresponding trans-diastereomers. rsc.org

While direct asymmetric hydrogenation of a 4-butylpyridine-2-carboxylic acid precursor is not explicitly detailed in the literature, related transformations provide strong evidence for the feasibility of this approach. For example, organocatalytic methods using proline have been employed in the asymmetric α-amination of aldehydes, which can be key steps in the synthesis of chiral piperidines. ekb.eg

Biocatalytic Transformations (e.g., Transaminase-Triggered Cyclizations)

Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral compounds. researchgate.netrsc.org Enzymes can catalyze reactions with high stereo- and regioselectivity under mild conditions. For the synthesis of L-pipecolic acid, a dual-enzyme system comprising a transaminase and a pyrroline-5-carboxylate reductase has been developed. researchgate.net This system, when applied to lysine (B10760008), can achieve high conversion rates.

Another biocatalytic strategy involves a redox-neutral system combining a pyrroline-5-carboxylate reductase with a lysine-6-dehydrogenase, which has demonstrated over 99% conversion to pipecolic acid in batch reactions. researchgate.netrsc.org The application of these enzymatic cascades to appropriately substituted lysine analogs could provide a direct route to this compound. Furthermore, whole-cell biocatalysts have been engineered to convert L-lysine into cis-3-hydroxypipecolic acid, showcasing the potential for creating substituted pipecolic acids. nih.gov

Table 2: Biocatalytic Synthesis of Pipecolic Acid Derivatives

| Enzyme System | Substrate | Product | Conversion | Reference |

|---|---|---|---|---|

| Transaminase and Pyrroline-5-carboxylate reductase | L-Lysine | L-Pipecolic acid | 60% (at 50 mM scale) | researchgate.net |

| Pyrroline-5-carboxylate reductase and Lysine-6-dehydrogenase | L-Lysine | L-Pipecolic acid | >99% | researchgate.netrsc.org |

Diastereoselective Protocols

Diastereoselective synthesis provides a powerful means to control the relative stereochemistry of multiple stereocenters. A number of strategies have been developed for the diastereoselective synthesis of 2,4-disubstituted piperidines. acs.orgresearchgate.net One such method allows for complete control over the reaction selectivity by altering the order of the reaction sequence. acs.org For example, conjugate reduction of vinylogous imides can provide piperidones, which can then be further functionalized. acs.org

Another approach utilizes the cyclization of aldehydes, where the choice of catalyst can dictate the diastereomeric outcome. For instance, cyclization of certain aldehydes with concentrated hydrochloric acid can predominantly yield all-cis 2,4,5-trisubstituted piperidines, while using MeAlCl₂ can favor the trans isomers with diastereomeric ratios as high as 99:1. rsc.orgnih.gov The synthesis of (2R, 4R)-4-methyl-2-piperidinecarboxylic acid has been achieved through the reduction of 4-methyl-2-pyridine carboxylic acid, followed by esterification and chiral resolution. google.com This highlights a viable pathway that could be adapted for a 4-butyl substituent.

Classical and Modern Retrosynthetic Strategies

Retrosynthetic analysis provides a logical framework for planning the synthesis of complex molecules like this compound by breaking them down into simpler, commercially available starting materials.

Alkylation and Functionalization of Piperidine Nucleus

The direct alkylation of a pre-formed piperidine ring is a common strategy for introducing substituents. The N-alkylation of piperidine can be readily achieved using an alkyl halide, often in the presence of a base to neutralize the resulting acid. rsc.org For the introduction of a C-4 butyl group, one could envision the alkylation of a suitable piperidone derivative. For example, the synthesis of 2,4-disubstituted piperidines has been accomplished through the conjugate addition of an organocuprate to an unsaturated lactam derived from phenylglycinol. acs.org This key step introduces a substituent at the 4-position with high stereocontrol. Subsequent reduction and deprotection steps can then yield the desired piperidine. acs.org

The diastereoselective lithiation of N-Boc protected piperidines followed by trapping with an electrophile is another powerful method for functionalization. rsc.org This approach has been successfully used to access trans-disubstituted piperidines.

Cyclization Reactions

The construction of the piperidine ring is a cornerstone of many synthetic strategies targeting this compound. Intramolecular cyclization reactions of appropriately functionalized acyclic precursors represent a powerful approach to form the heterocyclic core. These reactions involve the formation of a carbon-nitrogen bond to close the six-membered ring.

One conceptual approach involves the cyclization of unsaturated amines. For instance, an amino group can be tethered to a linear carbon chain containing an electrophilic center or a leaving group at a position that favors a 6-endo or 6-exo cyclization pathway. While specific examples for the direct synthesis of this compound via this method are not extensively documented in readily available literature, the general principle is well-established in heterocyclic chemistry.

Ring expansion reactions, another class of cyclization strategies, can also be envisioned for the synthesis of piperidine derivatives. This could involve the rearrangement of a smaller, more readily available nitrogen-containing ring, such as a substituted pyrrolidine, to form the desired six-membered piperidine ring. Such methods can offer unique stereochemical outcomes and access to complex substitution patterns.

Catalytic Hydrogenation of Pyridinecarboxylic Acid Precursors

A robust and widely utilized method for the synthesis of piperidine derivatives is the catalytic hydrogenation of their aromatic pyridine precursors. researchgate.netresearchgate.net This approach is particularly attractive due to the commercial availability of a wide range of substituted pyridines. For the synthesis of this compound, the corresponding 4-butyl-2-pyridinecarboxylic acid would serve as the direct precursor.

The hydrogenation process typically involves the use of a heterogeneous catalyst, such as platinum oxide (PtO₂), palladium on carbon (Pd/C), or rhodium on a support, under a hydrogen atmosphere. researchgate.netresearchgate.net The reaction conditions, including pressure, temperature, solvent, and catalyst choice, are critical for achieving high yields and selectivity. For instance, the hydrogenation of substituted pyridines can be carried out using a PtO₂ catalyst in a protic solvent like glacial acetic acid under hydrogen pressures ranging from 50 to 70 bar. researchgate.netresearchgate.net A patent for the synthesis of the closely related (2R, 4R)-4-methyl-2-piperidinecarboxylic acid describes the hydrogenation of 4-methyl-2-pyridine carboxylic acid using a palladium on charcoal catalyst in methanol (B129727) at a temperature of 45–55 °C and a pressure of 2–3 kilograms. google.com

Electrocatalytic hydrogenation has also emerged as a sustainable alternative, utilizing water as the hydrogen source and operating at ambient temperature and pressure. nih.gov Rhodium on carbon (Rh/C) has been shown to be an effective cathode catalyst for the hydrogenation of various pyridines. nih.gov

Table 1: Catalytic Hydrogenation Conditions for Pyridinecarboxylic Acid Analogs

| Precursor | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Product | Reference |

| Substituted Pyridines | PtO₂ | Glacial Acetic Acid | Room Temp. | 50-70 | Substituted Piperidines | researchgate.netresearchgate.net |

| 4-Methyl-2-pyridine carboxylic acid | Palladium on Charcoal | Methanol | 45-55 | 2-3 kg/cm ² | (2R, 4R)-4-methyl-2-piperidinecarboxylic acid | google.com |

| Pyridine | Rh/C | Water | Ambient | Ambient | Piperidine | nih.gov |

Multi-Component Reaction Approaches (e.g., Ugi-type reactions)

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that has been applied to the synthesis of piperidine-containing scaffolds. nih.govresearchgate.netresearchgate.net The classical Ugi reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide. mdpi.com

For the synthesis of the this compound framework, a modified Ugi approach could be employed. For instance, a bifunctional starting material, such as a piperidone derivative, can act as the carbonyl component. A solid-phase synthesis of N-substituted pyrrolidinone-tethered N-substituted piperidines has been demonstrated using Boc-piperidone as the carbonyl reagent in an Ugi condensation. nih.govresearchgate.net This highlights the feasibility of incorporating the piperidine ring directly within the MCR.

Furthermore, a two-step sequence involving an Ugi four-component reaction has been successfully used to prepare 4-aminopiperidine-4-carboxylic acid derivatives, which are key structural motifs in pharmaceuticals like carfentanil and remifentanil. researchgate.netmdpi.com This strategy demonstrates the power of MCRs to generate structurally complex piperidine cores that can be further elaborated. The use of convertible isocyanides in Ugi reactions can also provide a handle for subsequent transformations to introduce the carboxylic acid functionality. mdpi.com

Modified Strecker Protocol

The Strecker synthesis is a classic method for the preparation of α-amino acids, which proceeds through the formation of an α-aminonitrile intermediate from an aldehyde or ketone, ammonia (B1221849) (or an amine), and a cyanide source. youtube.commasterorganicchemistry.com This intermediate is then hydrolyzed to yield the final amino acid. youtube.commasterorganicchemistry.com A modified Strecker protocol can be envisioned as a viable route to this compound.

In the context of piperidine synthesis, a suitable precursor would be a protected 4-butyl-2-formylpiperidine or a related ketone. The reaction would involve the formation of an imine with an amine, followed by the addition of a cyanide source to form the corresponding α-aminonitrile. Subsequent hydrolysis of the nitrile group would then furnish the desired carboxylic acid. The synthesis of carfentanil, a potent analgesic, has been achieved through a route that involves a Strecker reaction on a 1-phenethyl-4-piperidone (B3395357) precursor to form a key α-aminonitrile intermediate. researchgate.netmdpi.com This demonstrates the applicability of the Strecker methodology to the synthesis of complex piperidine-based carboxylic acids.

The classical Strecker synthesis produces a racemic mixture of the α-amino acid. youtube.com However, asymmetric variations of the Strecker reaction, employing chiral auxiliaries or catalysts, have been developed to achieve enantioselective synthesis.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize product yields, minimize reaction times, and ensure the scalability and sustainability of the process. In the academic synthesis of this compound and its derivatives, several parameters are typically investigated to achieve optimal outcomes.

For catalytic hydrogenation of pyridine precursors, key variables include the choice of catalyst, catalyst loading, solvent, temperature, and hydrogen pressure. researchgate.netresearchgate.net For example, studies on the hydrogenation of substituted pyridines have shown that platinum oxide in acetic acid is effective, while other protocols may favor palladium or rhodium catalysts. researchgate.netresearchgate.net The optimization process often involves screening a range of these conditions to find the ideal balance between reaction efficiency and selectivity.

In the context of multi-component reactions like the Ugi synthesis, the choice of solvent is crucial. Polar, aprotic solvents such as methanol or acetonitrile (B52724) are often employed. nih.govorgsyn.org The concentration of the reactants can also significantly impact the reaction yield. Furthermore, for solid-phase syntheses, the choice of resin and cleavage conditions are additional parameters that require careful optimization. nih.govresearchgate.net A study on the synthesis of N-substituted pyrrolidinone-tethered N-substituted piperidines via the Ugi reaction on a solid support highlights the systematic variation of capping agents to diversify the final products in high yields. nih.gov

Table 2: Optimization Parameters in Synthetic Methodologies

| Synthetic Method | Key Parameters for Optimization | Typical Conditions / Reagents | Reference |

| Catalytic Hydrogenation | Catalyst, Solvent, Temperature, Pressure, Catalyst Loading | PtO₂, Pd/C, Rh/C; Acetic Acid, Methanol; Room Temp. to elevated; 1-70 bar | researchgate.netresearchgate.net |

| Ugi Multi-Component Reaction | Solvent, Reactant Concentration, Temperature, Capping Agents (solid-phase) | Methanol, Acetonitrile; High concentration (0.5-2.0 M); Room Temp.; Sulfonyl chlorides, isocyanates | nih.govorgsyn.org |

Precursors and Building Blocks in Synthesis of this compound Frameworks

The selection of appropriate precursors and building blocks is fundamental to the successful synthesis of the this compound framework. The choice of starting materials is dictated by the chosen synthetic strategy.

For syntheses involving the hydrogenation of a pyridine ring, the key precursor is 4-butyl-2-pyridinecarboxylic acid . While this specific compound may not be readily available commercially, it can be synthesized from simpler pyridine building blocks. For instance, picolinic acid (pyridine-2-carboxylic acid) is an inexpensive and common starting material that can be functionalized at the 4-position. beilstein-journals.org

In multi-component reaction strategies, a variety of building blocks are required. For an Ugi-type reaction, these would include:

A carbonyl compound: A protected 4-butylpiperidone derivative would be an ideal starting point to introduce the piperidine ring with the desired substitution.

An amine: A wide range of primary amines can be used to introduce diversity into the final molecule.

A carboxylic acid: This component can be varied to further functionalize the product.

An isocyanide: Isocyanides are another source of diversity in the Ugi reaction.

For a Strecker synthesis, a key precursor would be a protected 4-butyl-2-formylpiperidine or a related ketone. Commercially available building blocks for piperidine synthesis include various protected piperidones and piperidine carboxylic acid esters, which can be modified to introduce the butyl group.

Table 3: Key Precursors and Building Blocks

| Synthetic Approach | Key Precursor / Building Block | Role in Synthesis |

| Catalytic Hydrogenation | 4-Butyl-2-pyridinecarboxylic acid | Aromatic precursor to the saturated piperidine ring. |

| Multi-Component Reaction (Ugi) | 4-Butylpiperidone derivative | Carbonyl component to form the piperidine core. |

| Multi-Component Reaction (Ugi) | Various primary amines, carboxylic acids, and isocyanides | Building blocks to introduce chemical diversity. |

| Modified Strecker Protocol | Protected 4-butyl-2-formylpiperidine | Aldehyde precursor for the formation of the α-aminonitrile intermediate. |

Chemical Derivatization and Structural Modification of 4 Butylpiperidine 2 Carboxylic Acid

Strategies for Functional Group Transformations

The functional group transformations of 4-Butylpiperidine-2-carboxylic acid are centered on its two primary reactive sites: the secondary amine on the piperidine (B6355638) ring and the carboxylic acid group. Strategies often involve the protection of one group while the other is being modified to ensure selectivity. The saturated heterocyclic piperidine ring itself, along with the butyl chain, can also undergo functionalization, typically through C-H activation methods.

Key transformation strategies include:

N-Alkylation and N-Acylation: The secondary amine can be readily converted to a tertiary amine or an amide, respectively. This modifies the basicity and lipophilicity of the molecule.

Carboxylic Acid Esterification and Amidation: The carboxylic acid can be transformed into esters or amides, which alters the compound's polarity, hydrogen bonding capability, and metabolic stability.

Reduction/Oxidation: The carboxylic acid can be reduced to a primary alcohol, offering a new point for diversification.

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds on the piperidine ring or the butyl group, enabling the introduction of new substituents in a controlled manner. nih.govthieme-connect.com Photocatalytic hydrogen atom transfer (HAT) represents a mild, metal-free approach for functionalizing saturated heterocycles. nih.gov

These transformations allow for the systematic exploration of the chemical space around the core scaffold to develop analogues with improved properties.

N-Substitution and Ring Modification

The nitrogen atom of the piperidine ring is a key site for modification. N-substitution reactions can introduce a wide variety of substituents, significantly impacting the molecule's interaction with biological targets.

N-Substitution: Commonly, the nitrogen is functionalized through reactions such as:

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

Acylation: Reaction with acyl chlorides or acid anhydrides to form amides.

Alkylation: Reaction with alkyl halides.

Protecting Group Introduction: The nitrogen is often protected with groups like tert-butyloxycarbonyl (Boc) to prevent unwanted side reactions during the functionalization of other parts of the molecule. nih.govguidechem.comnih.gov

Interactive Table: Examples of N-Substitution Reagents and Resulting Functional Groups

| Reagent Class | Example Reagent | Resulting N-Substituent |

|---|---|---|

| Alkyl Halide | Benzyl bromide | Benzyl |

| Acyl Chloride | Acetyl chloride | Acetyl |

| Carbonate | Di-tert-butyl dicarbonate | tert-butyloxycarbonyl (Boc) |

| Sulfonyl Chloride | Tosyl chloride | Tosyl |

Ring Modification: Modification of the piperidine ring itself is a more complex endeavor but can lead to significant changes in the compound's conformation and properties. researchgate.net Strategies include:

Ring Expansion/Contraction: Chemical rearrangements to form larger or smaller heterocyclic systems.

Introduction of Bridging Moieties: Creating bicyclic structures to constrain the conformation of the piperidine ring. nih.gov This can be useful for probing the steric requirements of a binding pocket. nih.gov

Annulation: Fusing another ring to the piperidine scaffold, for example, through cycloaddition reactions involving piperidyne intermediates. nih.gov

These advanced modifications are employed to create conformationally constrained analogues, which can lead to higher potency and selectivity. nih.gov

Carboxylic Acid Functionalization (e.g., Amidation, Esterification)

The carboxylic acid moiety is a versatile functional group that can be readily converted into a variety of derivatives, most commonly esters and amides. thermofisher.comjackwestin.com These transformations are fundamental for creating libraries of compounds for structure-activity relationship (SAR) studies.

Amidation: The formation of an amide bond from the carboxylic acid and an amine is a cornerstone of medicinal chemistry. mdpi.com This reaction typically requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group.

Common amidation methods include:

Carbodiimide Coupling: Using reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) to facilitate amide bond formation. thermofisher.com

Conversion to Acyl Halides: The carboxylic acid is first converted to a more reactive acyl chloride (e.g., using thionyl chloride), which then readily reacts with an amine.

Catalytic Amidation: Direct reaction between the carboxylic acid and amine at high temperatures or using catalysts like boric acid or niobium(V) oxide to drive the reaction. researchgate.net

Esterification: Esterification is the process of converting the carboxylic acid into an ester by reacting it with an alcohol.

Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.commasterorganicchemistry.com

Alkylation: The carboxylate salt (formed by deprotonating the carboxylic acid with a base) can be reacted with an alkyl halide (e.g., iodomethane) to form the corresponding ester. chemicalbook.com

Steglich Esterification: A mild method that uses DCC as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). orgsyn.org

Interactive Table: Common Reagents for Carboxylic Acid Functionalization

| Transformation | Reagent(s) | Conditions |

|---|---|---|

| Amidation | EDAC, Amine | Aqueous or organic solvent |

| Amidation | Thionyl chloride, then Amine | Anhydrous, often requires a base |

| Esterification | Alcohol, Sulfuric Acid | Excess alcohol, often with heating |

| Esterification | Alkyl Halide, Base (e.g., K₂CO₃) | Anhydrous solvent (e.g., DMF) |

While the carboxylic acid group is often crucial for a molecule's biological activity, it can also lead to poor pharmacokinetic properties, such as low membrane permeability and rapid metabolism. nih.govucc.ie Medicinal chemists frequently replace the carboxylic acid with a bioisostere—a different functional group with similar physicochemical properties that can maintain or improve the desired biological activity while overcoming the liabilities. researchgate.net

The goal of bioisosteric replacement is to mimic the key interactions of the carboxylic acid (e.g., hydrogen bonding, charge) while altering other properties like acidity (pKa) and lipophilicity. nih.govdrughunter.com The success of any replacement is highly context-dependent, often requiring the synthesis and testing of a panel of different bioisosteres. nih.gov

Interactive Table: Common Bioisosteres for Carboxylic Acids

| Bioisostere | Typical pKa Range | Key Features |

|---|---|---|

| Tetrazole | 4.5 - 5.0 | Similar acidity and geometry to carboxylic acid. drughunter.comnih.gov |

| Sulfonamide | 9.0 - 10.0 | Weaker acid, can improve membrane permeability. drughunter.com |

| Hydroxamic Acid | 8.0 - 9.0 | Can act as a metal chelator. nih.gov |

| Acylsulfonamide | 2.0 - 4.0 | Stronger acid, can form different hydrogen bond patterns. |

| 5-oxo-1,2,4-oxadiazole | ~ 6.0 | Less acidic than tetrazoles, may improve oral absorption. drughunter.com |

| Boronic Acid | ~ 9.0 | Can form reversible covalent bonds with target proteins. drughunter.com |

Regioselective Functionalization and Its Control

Regioselective functionalization refers to the ability to introduce a chemical modification at a specific position on the piperidine ring. This is challenging because the C-H bonds at different positions (C3, C4, C5, C6) have similar reactivity. However, controlling the site of functionalization is critical for systematically probing the SAR of a molecule. nih.gov

Modern synthetic chemistry has developed several strategies to achieve regioselectivity:

Catalyst Control: The choice of catalyst can direct functionalization to a specific site. For example, different rhodium catalysts have been used to selectively introduce substituents at the C2 or C4 positions of the piperidine ring via C-H insertion reactions. nih.govd-nb.info

Protecting/Directing Group Control: The nature of the substituent on the piperidine nitrogen can influence the regioselectivity of a reaction. An N-Boc group might favor functionalization at one position, while an N-brosyl group might direct it to another. nih.govd-nb.info The nitrogen atom itself can act as a coordinating group to direct a metal catalyst to nearby C-H bonds.

Substrate Control: The inherent electronic and steric properties of the substrate can favor reaction at a particular site. For instance, the C2 position is electronically activated due to its proximity to the nitrogen atom. d-nb.info

Indirect Methods: Functionalization at less accessible positions, such as C3, can sometimes be achieved through multi-step sequences, for example, by creating a bicyclic intermediate that is then regioselectively opened. nih.gov

The development of these methods allows chemists to avoid lengthy de novo syntheses and instead modify the existing piperidine scaffold in a predictable manner. nih.gov

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves introducing chemical modifications in the final steps of a synthesis. rsc.org This approach allows for the rapid diversification of complex molecules, such as advanced drug candidates, without the need to restart the synthesis from the beginning. nih.govrsc.org For a molecule like this compound, LSF would typically involve the selective modification of C-H bonds on the piperidine ring or the butyl chain.

Key LSF strategies applicable to this scaffold include:

Palladium-Catalyzed C-H Activation: These methods can be used for transannular C-H functionalization, where the piperidine nitrogen directs a palladium catalyst to activate a remote C-H bond (e.g., at the C4 position), enabling the formation of a new carbon-carbon or carbon-heteroatom bond. thieme-connect.com

Photocatalysis: Visible light photocatalysis provides a mild and efficient way to generate radicals from C-H bonds, which can then react with a variety of partners. nih.govnih.gov This has been used for the methylation and other alkylations of saturated heterocycles. nih.gov

Hypervalent Iodine Reagents: These reagents can mediate a range of transformations on heterocycles under mild, often metal-free conditions, including amination and halogenation. rsc.org

LSF is particularly valuable for generating analogues for SAR studies, enabling chemists to fine-tune the properties of a lead compound efficiently. thieme-connect.comacs.org

Stereochemical Investigations and Their Impact on Research Outcomes

Conformational Analysis of 4-Butylpiperidine-2-carboxylic Acid and its Analogs

The conformational landscape of this compound is primarily dictated by the piperidine (B6355638) ring, which typically adopts a chair conformation to minimize steric strain. The substituents—the butyl group at the 4-position and the carboxylic acid group at the 2-position—can exist in either axial or equatorial orientations. The relative stability of these conformers is influenced by a delicate balance of steric and electronic effects.

In related piperidine analogs, extensive conformational analyses have been conducted using a combination of computational modeling and experimental techniques. nih.gov For instance, studies on piperidine analogs of GBR 12909, a dopamine (B1211576) reuptake inhibitor, have utilized molecular mechanics force fields like Tripos and MMFF94 to generate ensembles of low-energy conformers. nih.gov These studies have highlighted differences in conformer populations based on the force field used and the treatment of atom types, particularly the tertiary amine nitrogen. nih.gov

Furthermore, the internal rotation around single bonds, such as the C(sp³)-O(sp³) bond in ether-containing analogs, has been shown to be sensitive to the local molecular environment. nih.gov Molecular orbital calculations have been employed to better understand these rotational barriers. nih.gov For this compound, the preferred conformation would likely place the bulky butyl group in the equatorial position to avoid 1,3-diaxial interactions. The orientation of the carboxylic acid group would depend on the stereochemistry at the C-2 position and potential intramolecular hydrogen bonding interactions.

Table 1: Predicted Conformational Preferences of this compound Isomers

| Isomer | 4-Butyl Group Orientation | 2-Carboxylic Acid Group Orientation | Predicted Relative Stability | Rationale |

| cis | Equatorial | Axial | Less Stable | 1,3-diaxial interaction between the carboxylic acid group and an axial hydrogen. |

| cis | Axial | Equatorial | Least Stable | Severe 1,3-diaxial interactions involving the bulky butyl group. |

| trans | Equatorial | Equatorial | Most Stable | Both bulky substituents are in the sterically favored equatorial positions. |

| trans | Axial | Axial | Less Stable | 1,3-diaxial interactions for both substituents. |

Note: This table is based on general principles of conformational analysis of substituted cyclohexanes and piperidines. The actual energy differences would require specific computational or experimental data.

Resolution and Separation Techniques for Enantiomers/Diastereomers

As this compound possesses at least two chiral centers (at C-2 and C-4), it can exist as a mixture of enantiomers and diastereomers. The separation of these stereoisomers, a process known as resolution, is crucial for studying their individual properties. libretexts.org

A common and effective method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. libretexts.orglibretexts.org This involves reacting the racemic mixture of the acid with an enantiomerically pure chiral base. libretexts.org The resulting salts, being diastereomers, have different physical properties such as solubility, which allows for their separation by fractional crystallization. libretexts.orglibretexts.org After separation, the individual diastereomeric salts can be treated with a strong acid to regenerate the pure enantiomers of the carboxylic acid. libretexts.org

Another powerful technique for the separation of enantiomers is chiral chromatography. mdpi.com This can be achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mdpi.com Alternatively, a chiral mobile phase additive (CMPA) can be used with a standard achiral column to form transient diastereomeric complexes in the mobile phase, which are then separated. mdpi.com For instance, cyclodextrins and their derivatives have been successfully employed as CMPAs for the separation of various carboxylic acid enantiomers. mdpi.com

The choice of separation technique often depends on the scale of the separation required and the specific properties of the compound. For analytical purposes, high-performance liquid chromatography (HPLC) with a chiral stationary phase is often the method of choice due to its high resolution and sensitivity. mdpi.com

Table 2: Overview of Resolution Techniques for this compound

| Technique | Principle | Common Reagents/Materials | Advantages |

| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomers with different physical properties. libretexts.orglibretexts.org | Enantiomerically pure chiral amines (e.g., (R)- or (S)-1-phenylethylamine). libretexts.org | Applicable for larger scale separations; cost-effective. libretexts.org |

| Chiral Stationary Phase (CSP) Chromatography | Differential interaction of enantiomers with a chiral stationary phase. mdpi.com | Columns packed with chiral selectors (e.g., polysaccharide derivatives, proteins). | High resolution and efficiency; direct separation. mdpi.com |

| Chiral Mobile Phase Additive (CMPA) Chromatography | Formation of transient diastereomeric complexes in the mobile phase. mdpi.com | Chiral additives like cyclodextrins, chiral crown ethers. | Versatile; can be used with standard achiral columns. mdpi.com |

Influence of Stereochemistry on Molecular Recognition and Interactions

The specific three-dimensional arrangement of functional groups in stereoisomers of this compound has a profound impact on their ability to interact with other molecules, a phenomenon known as molecular recognition. This is particularly critical in biological systems, where interactions with enzymes and receptors are highly stereospecific.

Studies on related 4-phenylpiperidine (B165713) analgesics have demonstrated that opioid receptors can distinguish between the enantiotopic edges of the piperidine ring. nih.gov This "Ogston effect" leads to significant differences in the biological activity of enantiomers, with one enantiomer often being significantly more potent than the other. nih.gov The absolute configuration of the chiral centers determines the precise spatial orientation of the phenyl group and the ester side chain, which in turn dictates the binding affinity to the receptor. nih.gov It was also suggested that the dimensions of the receptor's binding site can exclude certain substitution patterns on the piperidine ring. nih.gov

Research on the molecular recognition of dicarboxylic acids by synthetic receptors has shown that the geometry and flexibility of both the host and the guest are crucial for effective binding. researchgate.net The presence of specific functional groups, such as nitro groups in the receptor, can inhibit hydrogen bonding interactions. researchgate.net This underscores the importance of electronic effects in addition to steric complementarity. Therefore, the different stereoisomers of this compound are expected to exhibit distinct binding affinities and selectivities towards biological targets or synthetic receptors due to their unique three-dimensional structures.

Pharmacological Exploration and Biological Target Interactions Pre Clinical Focus

Design of 4-Butylpiperidine-2-carboxylic Acid-Derived Ligands and Scaffolds

The design of ligands based on the this compound scaffold involves strategic modifications to optimize interactions with the binding sites of target proteins. The piperidine (B6355638) ring itself is a common motif in centrally active agents due to its ability to carry substituents in defined spatial orientations and its basic nitrogen, which is typically protonated at physiological pH, allowing for key ionic interactions.

Key design strategies for derivatives include:

Modification of the Carboxylic Acid: The carboxylic acid at the 2-position is a critical pharmacophoric element, often involved in interactions with positively charged residues in receptor binding pockets. It can be esterified, converted to an amide, or replaced with bioisosteres like a tetrazole ring to modulate potency, selectivity, and pharmacokinetic properties. For instance, the replacement of a phosphonic acid with a tetrazole moiety has been explored in the design of N-methyl-D-aspartate (NMDA) receptor antagonists. nih.gov

Alteration of the Butyl Group: The butyl group at the 4-position contributes to the lipophilicity of the molecule, which can influence its ability to cross the blood-brain barrier and its affinity for hydrophobic pockets within the target protein. The length and branching of this alkyl chain can be varied to fine-tune these properties.

Substitution on the Piperidine Nitrogen: The nitrogen atom of the piperidine ring is a key site for modification. The addition of various substituents, such as arylalkyl or cyclopropylmethyl groups, can significantly impact receptor affinity and selectivity. nih.gov This position is often crucial for establishing interactions that differentiate between receptor subtypes, for example, between dopamine (B1211576) D2 and D3 receptors or between sigma-1 (σ1) and sigma-2 (σ2) receptors. nih.gov

Introduction of Additional Functional Groups: Incorporating other functional groups, such as hydroxyl or carbonyl moieties, onto the piperidine ring or the substituents can create additional points of interaction with the target, such as hydrogen bonds or dipole-dipole interactions, thereby enhancing binding affinity.

These design principles allow for the generation of diverse chemical libraries based on the this compound scaffold, enabling the exploration of structure-activity relationships (SAR) for various biological targets.

In Vitro Receptor Binding and Enzyme Inhibition Studies

The biological activity of newly designed compounds is initially assessed through in vitro assays that measure their ability to bind to specific receptors or inhibit the activity of target enzymes. These preclinical studies are crucial for determining the potency and selectivity of the compounds.

Derivatives of piperidine are widely recognized for their interaction with dopamine receptors. The design of ligands with high affinity and selectivity for specific dopamine receptor subtypes, particularly D2 and D3, is a significant area of research for the development of treatments for neuropsychiatric disorders. While direct studies on this compound are not extensively documented, the principles of ligand design for these receptors can be applied to this scaffold.

Structure-activity relationship studies on related piperazine (B1678402) and piperidine series have shown that the nature of the substituent on the basic nitrogen and the presence of an extended arylcarboxamide moiety are critical for high D3 receptor affinity and selectivity over the D2 receptor. nih.govnih.gov For example, N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)aryl carboxamides have been identified as highly potent and selective D3 receptor ligands. nih.gov The introduction of a butyl chain and a carboxamide linker in these molecules highlights the potential for designing this compound derivatives with similar properties.

The affinity of these compounds is typically determined through radioligand binding assays using cell membranes expressing the human D2 or D3 receptors.

Table 1: Illustrative Dopamine Receptor Binding Affinities of Phenylpiperazine-based Ligands

| Compound | Dopamine D2 (Ki, nM) | Dopamine D3 (Ki, nM) | Selectivity (D2/D3) |

|---|---|---|---|

| Compound A | 150 | 2.5 | 60 |

| Compound B | 50 | 1.0 | 50 |

| Compound C | 2500 | 2.6 | >960 |

This table is illustrative and based on data from related compound series to demonstrate the type of data obtained in such studies.

Sigma receptors, particularly the σ1 and σ2 subtypes, are implicated in a variety of central nervous system functions and are targets for the development of novel therapeutics. Piperidine-containing structures are a well-established class of sigma receptor ligands. nih.gov The design of selective ligands often focuses on the substituents on the piperidine nitrogen.

For instance, a series of piperidine-4-carboxamide derivatives have been synthesized and evaluated for their affinity towards σ1 and σ2 receptors. nih.gov In these studies, the introduction of a 4-chlorobenzyl moiety on the piperidine nitrogen led to a compound with very high σ1 affinity (Ki = 3.7 nM) and a high selectivity ratio over the σ2 receptor. nih.gov This suggests that modifying the N-substituent of a this compound scaffold could yield potent and selective sigma receptor ligands.

The affinity of these compounds is determined using radioligand binding assays, often with 3H-pentazocine for σ1 receptors and [3H]-DTG in the presence of a σ1 masking agent for σ2 receptors. chemrxiv.org

Table 2: Representative Sigma Receptor Binding Affinities of Piperidine Derivatives

| Compound | Sigma-1 (Ki, nM) | Sigma-2 (Ki, nM) | Selectivity (Ki σ2/Ki σ1) |

|---|---|---|---|

| Derivative 1 | 3.7 | 1300 | 351 |

| Derivative 2 | 15.2 | 850 | 56 |

| Derivative 3 | 8.1 | 250 | 31 |

This table is illustrative and based on data from related compound series to demonstrate the type of data obtained in such studies.

Histamine (B1213489) receptors are another important class of drug targets, with ligands affecting a range of physiological processes from allergic reactions to neurotransmission. imrpress.com Piperidine-based structures have been explored as ligands for histamine receptors, particularly the H3 receptor, which is a target for cognitive disorders. nih.gov

In the design of dual-targeting ligands, piperidine derivatives have been synthesized that exhibit high affinity for both the histamine H3 receptor and sigma-1 receptors. nih.gov The selectivity of these compounds for the H3 receptor over other histamine receptor subtypes (H1, H2, and H4) is a key aspect of their preclinical evaluation. nih.gov Radioligand binding assays are employed to determine the affinity of these compounds for the different histamine receptor subtypes. nih.gov

Table 3: Example of Histamine Receptor Binding Affinities for a Piperidine-Based Ligand

| Compound | hH1R (Ki, nM) | hH2R (Ki, nM) | hH3R (Ki, nM) | hH4R (Ki, nM) |

|---|---|---|---|---|

| Piperidine Derivative X | >10000 | >10000 | 15 | >10000 |

This table is illustrative and based on data from related compound series to demonstrate the type of data obtained in such studies.

Inhibitors of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are used in the management of Alzheimer's disease. nih.govresearchgate.net The development of new cholinesterase inhibitors is an active area of research, and piperidine-based scaffolds have been investigated for this purpose.

For example, hybrid molecules incorporating a piperidine moiety have been synthesized and shown to possess inhibitory activity against both AChE and BuChE. researchgate.net The inhibitory potency of these compounds is typically expressed as the half-maximal inhibitory concentration (IC50).

Table 4: Cholinesterase Inhibition Data for Piperidine-Based Conjugates

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| Conjugate 1 | 0.070 | 0.10 |

| Conjugate 2 | 7.60 | 10.70 |

This table is illustrative and based on data from related compound series to demonstrate the type of data obtained in such studies.

The piperidine-2-carboxylic acid core is a well-established pharmacophore for competitive NMDA receptor antagonists. nih.gov The design of potent and selective antagonists often involves the introduction of a substituent at the 4-position of the piperidine ring.

A series of cis-4-(tetrazolylalkyl)piperidine-2-carboxylic acids have been prepared and evaluated as NMDA receptor antagonists. nih.gov These compounds were assessed in vitro through receptor binding assays, where they were found to displace the binding of a known radiolabeled NMDA antagonist, [3H]CGS-19755. nih.gov The most potent compound in this series, LY233053, displayed an IC50 of 107 nM in this assay. nih.gov The activity of these compounds is also evaluated in functional assays, such as the cortical-wedge preparation, to determine their ability to antagonize NMDA-induced responses. nih.gov

Table 5: In Vitro Activity of Piperidine-2-carboxylic Acid Derivatives at the NMDA Receptor

| Compound | [3H]CGS-19755 Displacement (IC50, nM) | NMDA Antagonism in Cortical Slice (IC50, µM) |

|---|---|---|

| LY233053 | 107 | 4.2 |

| LY235723 ((-)-isomer of LY233053) | 67 | 1.9 |

Other Relevant Biological Targets (e.g., DNA-intercalating agents)

DNA-intercalating agents are molecules that can insert themselves between the base pairs of the DNA double helix. nih.gov This action can disrupt DNA replication and transcription, leading to cytotoxic effects, a mechanism often exploited in anticancer therapies. researchgate.net For a compound to act as a DNA intercalator, it typically requires a planar, polycyclic aromatic or heteroaromatic system that is electron-deficient and can engage in π-π stacking interactions with the DNA base pairs. researchgate.netdntb.gov.ua

The structure of this compound, which features a non-planar, saturated piperidine ring, makes it an unlikely candidate for classical DNA intercalation. Its flexible aliphatic structure lacks the requisite planarity for insertion into the DNA helix. However, molecules can interact with DNA through other mechanisms, such as groove binding or covalent modification, though these are distinct from intercalation. Research into novel derivatives of quinoxaline-2-carboxylic acid has shown that some compounds in this class may act as DNA-damaging agents, but these possess a planar quinoxaline ring system absent in this compound. mdpi.com Studies to confirm or rule out DNA interaction would typically involve biophysical techniques such as UV-visible spectroscopy, circular dichroism, and viscosity measurements with calf thymus DNA (CT-DNA). researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) analysis is a fundamental process in medicinal chemistry that correlates the chemical structure of a compound with its biological activity. drugdesign.orgyoutube.com For analogs of this compound, SAR studies would involve systematically modifying the molecule's structure to understand which chemical features are essential for its pharmacological effects.

Positional Scanning and Substituent Effects

Positional scanning involves altering the position and nature of substituents on the molecular scaffold to map their influence on activity. For this compound, key areas for modification would include:

The C4-Butyl Group: The length, branching, and lipophilicity of the alkyl chain at the C4 position would be varied. For instance, replacing the butyl group with smaller (e.g., methyl, ethyl) or larger (e.g., pentyl, hexyl) alkyl chains would probe the size and nature of the binding pocket. The introduction of functional groups or unsaturation into the chain could also be explored.

The C2-Carboxylic Acid Group: This group is crucial for potential ionic or hydrogen bond interactions. drugdesign.org It could be esterified to probe the necessity of the acidic proton, converted to an amide to alter its hydrogen bonding capacity, or replaced with other acidic groups like a tetrazole to evaluate the impact of pKa and geometry. scienceforecastoa.com The stereochemistry at the C2 position would also be a critical factor to investigate.

The Piperidine Ring: Modifications could include N-alkylation or N-acylation to assess the role of the piperidine nitrogen. Ring conformation can be influenced by substituents, and constraining the conformation through the introduction of bicyclic systems could provide insight into the bioactive conformation. researchgate.net

The findings from such a study would typically be presented in a table comparing the structural modifications to the resulting biological activity (e.g., IC50 values).

Table 1: Illustrative SAR Data for Hypothetical Analogs This table demonstrates how SAR data for analogs of this compound would be structured to show the relationship between chemical modifications and biological activity. The data presented here is for illustrative purposes only.

| Compound ID | R1 (at C4) | R2 (at C2) | Biological Activity (IC50, µM) |

| 1 | -CH2CH2CH2CH3 | -COOH | 5.0 |

| 1a | -CH3 | -COOH | 25.0 |

| 1b | -CH2CH2CH2CH2CH3 | -COOH | 8.2 |

| 1c | -CH2CH2CH2CH3 | -COOCH3 | > 100 |

| 1d | -CH2CH2CH2CH3 | -CONH2 | 45.7 |

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov A QSAR model for this compound analogs would be built using a dataset from SAR studies. nih.gov This model would take the form of an equation:

Biological Activity = f(Physicochemical Descriptors)

Descriptors used in QSAR models can include:

Lipophilic parameters: Such as the partition coefficient (logP), which measures a compound's hydrophobicity. srmist.edu.in

Electronic parameters: Like the Hammett constant (σ), which quantifies the electron-donating or electron-withdrawing nature of substituents. scienceforecastoa.com

Steric parameters: Such as Taft's constant (Es) or molar refractivity (MR), which describe the size and shape of substituents. srmist.edu.in

A statistically significant QSAR model can predict the activity of newly designed, unsynthesized compounds, thereby guiding lead optimization and saving resources. nih.govnih.gov

Table 2: Key Parameters in a QSAR Model This table outlines the types of descriptors that would be calculated for a series of analogs to build a predictive QSAR model.

| Descriptor Type | Example Parameter | Information Provided |

| Lipophilic | cLogP | Hydrophobicity, membrane permeability |

| Electronic | pKa | Ionization state at physiological pH |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability |

| Topological | Molecular Weight (MW) | Size of the molecule |

| Quantum Chemical | Heat of Formation | Thermodynamic stability |

Mechanistic Insights into Ligand-Target Interactions (in vitro/in silico)

Understanding how a ligand like this compound interacts with its biological target at a molecular level is crucial for rational drug design. This is achieved through a combination of in vitro experiments and in silico (computational) modeling.

In Vitro Studies: Techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can be used to determine the binding affinity (KD), stoichiometry, and thermodynamic profile of the ligand-target interaction. Site-directed mutagenesis of the target protein can help identify key amino acid residues involved in binding.

In Silico Studies: Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for visualizing and analyzing ligand-target interactions. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. It scores different binding poses based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govbiointerfaceresearch.com For this compound, docking could reveal how the butyl chain fits into a hydrophobic pocket and how the carboxylic acid forms hydrogen or ionic bonds with specific residues like arginine or lysine (B10760008). ajol.info

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in the ligand-target complex over time, providing insights into the stability of the binding pose and the flexibility of the protein. mdpi.com This can reveal conformational changes in the target upon ligand binding and help refine the understanding of the interaction mechanism.

These computational approaches help to explain the experimental SAR data and guide the design of new analogs with improved potency and selectivity. nih.gov

Computational and Theoretical Studies

Molecular Modeling and Docking Simulations

No specific molecular modeling or docking simulation studies for 4-butylpiperidine-2-carboxylic acid are available in the reviewed literature. Such studies would typically involve the use of computational software to predict the binding affinity and interaction patterns of the compound with specific protein targets.

Molecular Dynamics Simulations of Ligand-Receptor Complexes

There are no published molecular dynamics simulation studies focusing on this compound complexed with a biological receptor. These simulations are used to understand the stability of ligand-protein interactions and the conformational changes that may occur over time.

Pharmacophore Modeling and Virtual Screening

Information regarding pharmacophore models derived from or used to screen for this compound is not available. This technique is often employed to identify the essential structural features of a molecule required for its biological activity and to search large chemical databases for other compounds with similar features.

Quantum Chemical Calculations for Conformational and Electronic Properties

No quantum chemical calculations detailing the conformational and electronic properties of this compound have been found. These calculations would provide insights into the molecule's 3D structure, charge distribution, and reactivity.

Prediction of ADMET Properties (Computational/In Vitro Focus)

There are no specific computational or in vitro studies focused on predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound. These predictions are vital for assessing the drug-likeness of a compound.

Applications in Drug Discovery and Medicinal Chemistry

4-Butylpiperidine-2-carboxylic Acid as a Privileged Scaffold for Drug Candidates

The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The piperidine (B6355638) nucleus itself is widely regarded as a privileged structure, forming the core of numerous approved drugs and clinical candidates. The versatility of the piperidine ring allows for the spatial projection of substituents in well-defined vectors, enabling interactions with a variety of protein binding sites.

While this compound has not been formally designated as a privileged scaffold in the literature, its constituent parts suggest its potential in this regard. The piperidine-2-carboxylic acid (pipecolic acid) core is a key component in a range of bioactive molecules. For instance, derivatives of piperidine-2-carboxylic acid have been investigated as analogs of NMDA receptor antagonists nih.gov. The introduction of a butyl group at the 4-position adds a significant lipophilic element, which can be crucial for modulating pharmacokinetic properties such as membrane permeability and protein binding. This lipophilic substituent can also engage in hydrophobic interactions within a target's binding pocket, potentially enhancing potency and selectivity.

The combination of the rigid, yet conformationally flexible, piperidine ring, the ionizable carboxylic acid group, and the hydrophobic butyl chain provides a diverse set of chemical features that could be exploited for binding to a variety of biological targets. The development of libraries based on the this compound scaffold could therefore be a fruitful strategy in the search for new drug candidates.

Table 1: Examples of Piperidine-Containing Scaffolds in Drug Discovery

| Scaffold/Derivative | Therapeutic Area/Target | Research Findings |

| Piperidine-2-carboxylic acid analogs | NMDA Receptor Antagonists | Investigated for their potential to modulate the NMDA receptor, which is implicated in various neurological disorders nih.gov. |

| Piperidine derivatives | Local Anesthetics | The piperidine ring is a common structural feature in many local anesthetics, contributing to their pharmacological profile fabad.org.trslideshare.net. |

| Quinoxaline-2-carboxylic acid with piperidine | Antimycobacterial Agents | A piperidine segment attached to a quinoxaline-2-carboxylic acid core showed modest enhancement of antimycobacterial activity mdpi.com. |

Role in Prodrug Design and Delivery Strategies

Prodrug design is a well-established strategy in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of a drug, such as poor solubility, low permeability, or rapid metabolism. The carboxylic acid group of this compound is an ideal handle for the creation of prodrugs, most commonly through esterification.

Ester prodrugs of carboxylic acid-containing drugs are widely utilized to enhance lipophilicity and, consequently, improve absorption across biological membranes uobabylon.edu.iq. Upon absorption, these esters are designed to be cleaved by endogenous esterases in the blood or tissues, releasing the active carboxylic acid parent drug. This approach can significantly increase the oral bioavailability of a polar drug.

Table 3: Common Prodrug Strategies for Carboxylic Acids

| Prodrug Approach | Rationale | Expected Outcome |

| Esterification | Increase lipophilicity by masking the polar carboxylic acid group. | Enhanced absorption and oral bioavailability. The active drug is released in vivo by esterase-mediated hydrolysis uobabylon.edu.iq. |

| Amide Formation | Generally more stable than esters, can be used for targeted release by specific enzymes. | Can provide more controlled release of the active drug. |

| Acyloxyalkyl Esters | A type of double ester prodrug that can be designed for specific release kinetics. | Offers versatility in tuning the lability and release profile of the parent drug. |

Intermediates in the Synthesis of Complex Bioactive Molecules and Natural Products

Substituted piperidine-2-carboxylic acids are valuable building blocks in the synthesis of more complex molecules, including pharmaceuticals and natural products. The specific stereochemistry and substitution pattern of these intermediates are crucial for the biological activity of the final product.

Piperidine-2-carboxylic acid itself is a known precursor in the synthesis of certain local anesthetics nih.gov. The development of these drugs often involves the derivatization of the piperidine nitrogen and the carboxylic acid function. The presence of a 4-butyl group in this compound would make it a key intermediate for a specific subset of local anesthetics or other bioactive molecules where a lipophilic tail at the 4-position is desired for optimal activity. For example, in the synthesis of local anesthetics, the lipophilicity of the molecule is a key determinant of its potency and duration of action slideshare.net. Therefore, using this compound as a starting material would directly incorporate a lipophilic butyl group into the final structure.

The synthesis of novel pipecolic acid derivatives through multicomponent reactions has been reported, highlighting the versatility of this scaffold in generating a diverse range of compounds rsc.org. These derivatives can then serve as precursors for a variety of amino acid derivatives, further expanding their utility in synthetic chemistry. The availability of this compound as a synthetic intermediate would enable the systematic exploration of the impact of the 4-butyl substituent on the biological activity of various compound classes.

Analytical Methodologies for Research Characterization

Spectroscopic Techniques (e.g., NMR, Mass Spectrometry for Structural Elucidation in Research)

Spectroscopic methods are fundamental tools for elucidating the molecular structure of newly synthesized compounds like 4-Butylpiperidine-2-carboxylic acid. taylorandfrancis.com Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are particularly crucial, offering detailed insights into the atomic arrangement and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to its distinct proton environments. The acidic proton of the carboxylic acid group is highly deshielded and would typically appear as a broad singlet in the downfield region of 10-12 ppm. libretexts.org Protons on the carbon adjacent to the carboxylic acid (at the C2 position) would be found in the 2-3 ppm range. libretexts.org The various methylene (B1212753) (-CH₂) and methine (-CH) protons on the piperidine (B6355638) ring and the butyl chain would produce complex, overlapping signals in the upfield region, typically between 1-3 ppm. The terminal methyl (-CH₃) group of the butyl chain would appear as a triplet at approximately 0.9 ppm.

Illustrative ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~11.5 | broad s | 1H | -COOH |

| ~3.0 | m | 1H | CH (2)-COOH |

| ~2.5-2.9 | m | 2H | Piperidine ring protons |

| ~1.2-1.9 | m | 11H | Piperidine ring & Butyl chain -CH₂- and -CH- |

| ~0.9 | t | 3H | -CH₂CH₂CH₂CH ₃ |

Note: This is an illustrative table based on general principles of NMR spectroscopy. Actual values can vary based on solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and to gain structural information through fragmentation analysis. For this compound (C₁₀H₁₉NO₂), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (185.26 g/mol ). nih.gov

Expected Mass Spectrometry Fragments for this compound

| m/z Value | Ion | Description |

|---|---|---|

| 185 | [M]⁺ | Molecular Ion |

| 168 | [M-OH]⁺ | Loss of hydroxyl radical |

| 140 | [M-COOH]⁺ | Loss of carboxyl group |

| 128 | [M-C₄H₉]⁺ | Loss of butyl group (alpha-cleavage) |

Note: This table represents potential fragmentation patterns. The relative abundance of peaks depends on the ionization method used.

Chromatographic Methods (e.g., Chiral High-Performance Liquid Chromatography for Purity and Enantiomeric Excess Determination)

Chromatographic techniques are essential for separating the target compound from impurities and, crucially, for resolving stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC)

The presence of two stereocenters in this compound (at C2 and C4) means it can exist as multiple stereoisomers. Chiral HPLC is the gold standard method for separating and quantifying these enantiomers and diastereomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, causing them to travel through the column at different rates and thus elute separately.

The determination of enantiomeric excess (ee) is a critical application of chiral HPLC in synthetic chemistry. nih.gov By comparing the peak areas of the enantiomers in the chromatogram, the ratio of one enantiomer to the other in a sample can be precisely calculated. This is vital in asymmetric synthesis, where the goal is to produce a single desired enantiomer. nih.gov The formula for enantiomeric excess is: ee (%) = [([R] - [S]) / ([R] + [S])] x 100

This analysis confirms the success of a chiral resolution or an asymmetric synthesis protocol, ensuring the stereochemical purity of the final product.

X-ray Crystallography for Structural Confirmation and Binding Mode Analysis

While NMR and MS can define the connectivity of a molecule, X-ray crystallography provides the unambiguous, three-dimensional structure in the solid state. This technique is invaluable for definitively confirming the relative and absolute stereochemistry of a chiral molecule. epa.gov

For this compound, obtaining a suitable single crystal would allow for the precise measurement of bond lengths, bond angles, and torsional angles. This would confirm the cis or trans relationship between the butyl group at the C4 position and the carboxylic acid group at the C2 position. Furthermore, if a single enantiomer is crystallized (often after resolution), X-ray crystallography can determine its absolute configuration (R or S at each chiral center). epa.gov This technique provides the ultimate proof of structure and is often required for regulatory submissions and for understanding how a molecule might interact with a biological target. taylorandfrancis.com

Future Research Directions and Translational Potential

Emerging Synthetic Technologies for Piperidine (B6355638) Derivatives

The synthesis of highly functionalized and stereochemically complex piperidines is a central challenge in organic chemistry. Traditional methods are often lengthy and lack efficiency. However, recent innovations offer streamlined access to structures like 4-Butylpiperidine-2-carboxylic acid.

Modern strategies frequently involve the functionalization of pre-existing pyridine (B92270) rings followed by hydrogenation. researchgate.net Catalytic hydrogenation of substituted pyridines is a primary method, with new heterogeneous catalysts based on cobalt, ruthenium, and nickel enabling acid-free, highly selective reductions in environmentally benign solvents like water. nih.gov For instance, the synthesis of various regio- and diastereoisomers of methyl-substituted pipecolinates has been successfully achieved through the hydrogenation of the corresponding methyl-substituted pyridine-2-carboxylates using platinum oxide (PtO₂), a process that is generally applicable and avoids the need for specialized high-pressure equipment. whiterose.ac.uk This methodology provides a direct and plausible route for the synthesis of this compound from 4-butyl-pyridine-2-carboxylic acid.

Other innovative techniques are also gaining prominence:

Dearomative Functionalization: This approach allows for the direct construction of highly decorated piperidines from simple pyridines in a single step, addressing challenges of site- and regio-selectivity. researchgate.net

Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more starting materials in a one-pot reaction to form complex products, offering a rapid pathway to functionalized piperidine scaffolds. tandfonline.com

Borrowing Hydrogen Methodology: This atom-efficient process uses catalysts, often based on iridium, to synthesize saturated aza-heterocycles like piperidines from primary amines and diols, proceeding through a sequence of dehydrogenation, condensation, and hydrogenation steps. acs.org

These emerging technologies are pivotal for creating libraries of 4-alkyl-piperidine-2-carboxylic acid analogs, enabling comprehensive structure-activity relationship (SAR) studies.

| Synthetic Technology | Description | Key Advantages | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | Reduction of a substituted pyridine precursor (e.g., 4-butyl-pyridine-2-carboxylic acid) using catalysts like PtO₂, Ru, or Ni. | High yields, stereocontrol, applicability to diverse substrates. | nih.govwhiterose.ac.uk |

| Dearomative Functionalization | Direct conversion of flat aromatic pyridines into complex 3D piperidines by adding multiple functional groups in one synthetic sequence. | Rapid increase in molecular complexity and 3D character. | researchgate.net |

| Multicomponent Reactions (MCRs) | One-pot synthesis involving three or more reactants to build the piperidine scaffold efficiently. | High atom economy, operational simplicity, rapid library generation. | tandfonline.com |

| Borrowing Hydrogen (BH) Methodology | An iridium- or ruthenium-catalyzed reaction forming piperidines from diols and amines, generating water as the only byproduct. | Atom-efficient, environmentally friendly ("green"), forms C-N bonds effectively. | acs.org |

This table summarizes emerging synthetic strategies applicable to the preparation of this compound and its derivatives, highlighting their efficiency and advantages over classical methods.Advanced Pharmacological Screening Paradigms (In Vitro/In Silico)

Once synthesized, this compound and its analogs must be evaluated for biological activity. Modern pharmacology employs a suite of advanced screening methods to accelerate this process, moving beyond traditional low-throughput assays.

High-Throughput Screening (HTS) has been transformed by automation and miniaturization, allowing for the rapid testing of thousands of compounds. pharmtech.com Innovations in detection methods, such as fluorescence, luminescence, and label-free techniques, are now standard. More recently, mass spectrometry (MS) has been integrated into HTS platforms, enabling the direct, label-free detection of substrates and products in biochemical assays with high sensitivity and speed. nih.gov This is particularly useful for novel targets where traditional assay development is challenging.

In Silico Screening serves as a critical precursor or complement to physical screening. Molecular docking, a key in silico technique, predicts the binding orientation and affinity of a ligand to a target protein. This has been used to study how novel piperidine derivatives interact with targets like the α7 nicotinic acetylcholine receptor (nAChR), helping to rationalize structure-activity relationships and guide the design of more potent compounds. nih.gov Computational methods can also predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of molecules before they are synthesized, saving significant time and resources. mdpi.com

| Screening Paradigm | Technology/Method | Application for Piperidine Scaffolds | Reference |

|---|---|---|---|

| In Vitro (HTS) | Fluorescence/Luminescence Assays | Rapidly quantifies biological activity (e.g., enzyme inhibition, receptor binding) for large libraries of piperidine analogs. | |

| Mass Spectrometry (MS)-Based Screening | Provides label-free, direct measurement of reaction products, expanding the range of "druggable" targets. | nih.gov | |

| In Silico | Molecular Docking | Predicts binding modes and affinities to specific biological targets (e.g., receptors, enzymes), guiding rational drug design. | nih.gov |

| ADME Prediction | Computationally estimates pharmacokinetic properties to filter out compounds with poor drug-like characteristics early in the discovery process. | mdpi.com |

This table outlines modern in vitro and in silico screening methods used to evaluate the pharmacological potential of novel compounds like this compound.Chemoinformatics and Artificial Intelligence in Scaffold Optimization

Chemoinformatics and Artificial Intelligence (AI) are revolutionizing how medicinal chemists optimize lead compounds. For a scaffold like this compound, these computational tools can navigate the vast chemical space to identify derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Machine learning (ML) models can be trained on existing data to predict the biological activity and properties of novel compounds. thieme-connect.com By analyzing quantitative structure-activity relationships (QSAR), these models can identify key molecular features—such as the length and branching of the 4-alkyl chain or the stereochemistry of the piperidine ring—that govern a compound's efficacy. This allows for the prioritization of the most promising synthetic targets.

Exploration of Novel Therapeutic Areas (Pre-clinical)

The piperidine-2-carboxylic acid scaffold is associated with a wide range of biological activities, suggesting multiple potential therapeutic applications for its derivatives. Preclinical studies on analogous compounds provide a roadmap for investigating this compound.

One of the most well-documented areas is in neuroscience. Derivatives of 4-substituted piperidine-2-carboxylic acids have been investigated as potent and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key target in neurological disorders. nih.govacs.org The lipophilic butyl group in this compound may enhance its ability to cross the blood-brain barrier, making it a candidate for central nervous system (CNS) diseases. The piperidine scaffold is also a core component of many compounds developed for Alzheimer's disease, targeting enzymes like acetylcholinesterase. nih.gov

Beyond the CNS, piperidine derivatives have demonstrated a broad spectrum of preclinical activities, including analgesic, nih.govresearchgate.netpjps.pk anticancer, researchgate.net and antimycobacterial effects. mdpi.com For example, a study on quinoxaline-2-carboxylic acid derivatives showed that the inclusion of a lipophilic piperidine segment could enhance activity against M. tuberculosis. mdpi.com This suggests that this compound could be explored as a potential lead in infectious disease research.

| Therapeutic Area | Biological Target / Mechanism | Example from Analog Studies | Reference |

|---|---|---|---|

| Neurological Disorders | NMDA Receptor Antagonism | 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids show potent and selective antagonism. | acs.org |

| Alzheimer's Disease | Cholinesterase Inhibition | Piperidine is a key scaffold in numerous multi-target anti-Alzheimer agents. | nih.gov |

| Pain Management | Analgesic Activity | Synthetic quaternary salts of alkyl piperidines exhibit significant analgesic effects in preclinical models. | nih.govresearchgate.net |

| Infectious Disease | Antimycobacterial Activity | Inclusion of a lipophilic piperidine moiety enhanced activity against M. tuberculosis. | mdpi.com |

| Oncology | Anticancer Activity | The piperidine nucleus is present in numerous compounds with demonstrated anticancer properties. | researchgate.net |

This table summarizes promising preclinical therapeutic avenues for this compound based on the established biological activities of structurally related piperidine derivatives.Q & A

Basic Research Questions